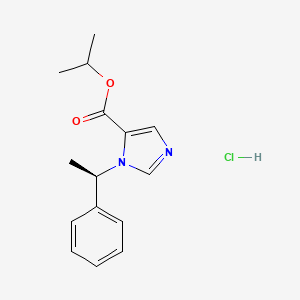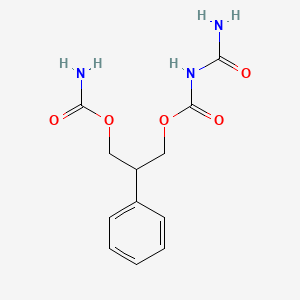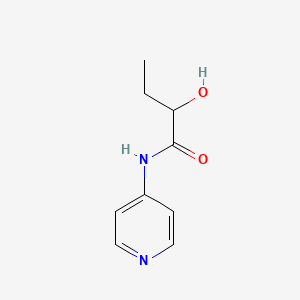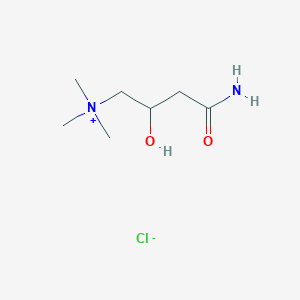
Carnitinamide chloride
Overview
Description
Carnitinamide chloride, also known as ®-carnitinamide chloride or L-carnitinamide chloride, is a chemical compound with the formula C₇H₁₇ClN₂O₂ . It has a mass of 196.097855±0 dalton . It is also known by other names such as 1-BUTANAMINIUM, 4-AMINO-2-HYDROXY-N,N,N-TRIMETHYL-4-OXO-, CHLORIDE, ®- and LEVOCARNITINE IMPURITY C .
Synthesis Analysis
The synthesis of carnitinamide chloride has been studied in the context of enantiomer systems of carnitinamide inorganic salts . The study characterized the enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide, mainly by DSC and IR analyses .
Molecular Structure Analysis
The molecular structure of carnitinamide chloride is represented by the formula C₇H₁₇ClN₂O₂ . The average mass is 196.675 Da and the monoisotopic mass is 196.097855 Da .
Scientific Research Applications
Stereotechnology and Resolution of Carnitinamide Chloride : Pallavicini et al. (2008) detailed the efficient resolution of carnitinamide chloride, highlighting its role as a precursor to (R)-carnitine and emphasizing the convenience of its stereotechnology due to the low cost of racemic carnitinamide (Pallavicini et al., 2008).
Conversion to 5-aminomethyl-2-oxazolidinones : Bolchi et al. (2012) described the conversion of carnitinamide chloride into 5-aminomethyl-2-oxazolidinones, a process that involves chlorination at the amide nitrogen and subsequent reactions leading to various methylated forms of the oxazolidinones (Bolchi et al., 2012).
Enantiomer Systems of Carnitinamide Salts : Pallavicini et al. (2007) conducted a study characterizing enantiomer systems of carnitinamide salts, including carnitinamide chloride. This study provided insights into the different types of racemates produced by these salts, which is crucial for stereoselective synthesis (Pallavicini et al., 2007).
Anti-ischemic Actions in Myocardial Infarction Models : Tishkin et al. (1990) explored the anti-ischemic effects of carnitine chloride, closely related to carnitinamide chloride, in myocardial infarction models. Their findings suggest potential therapeutic applications in reducing ischemic damage in the heart (Tishkin et al., 1990).
Mitochondrial Function in Nitric Oxide Synthesis Deficit : Zvyagina et al. (2015) investigated the impact of carnitine chloride on mitochondrial function under conditions of reduced nitric oxide synthesis. This study highlights the role of carnitinamide chloride in regulating mitochondrial activity and carnitine homeostasis (Zvyagina et al., 2015).
Effect on Energy Processes in the Myocardium : Makarova (1985) demonstrated that carnitine chloride, related to carnitinamide chloride, positively influences energy processes in the myocardium, suggesting its potential utility in heart conditions related to energy metabolism (Makarova, 1985).
properties
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVUKIZAZCBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-hydroxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride | |
CAS RN |
5261-99-4 | |
| Record name | 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



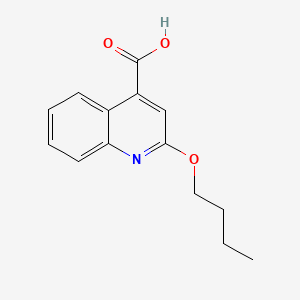
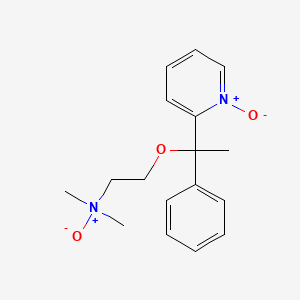
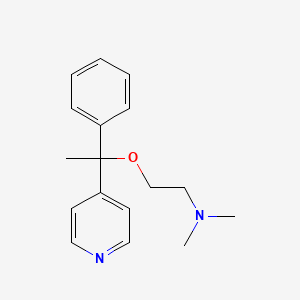
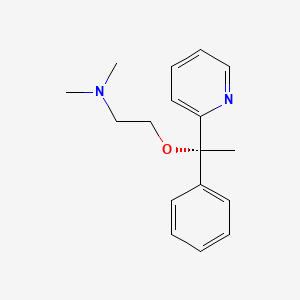

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
